Phytosphingosine 1-phosphate

S1P4 receptor pharmacology Radioligand binding assay GPCR drug screening

Researchers using pan-S1P agonists often face confounding receptor crosstalk that obscures S1P4-specific signaling. Phytosphingosine 1-phosphate (PhS1P) resolves this by selectively engaging S1P1 and S1P4 receptors without activating S1P2, S1P3, or S1P5. - Binds S1P4 with Ki = 1.6 nM, ~74-fold higher affinity than S1P (Ki ≈ 119 nM).[reference:0] - [33P]PhS1P delivers superior signal-to-noise ratio vs. [33P]S1P in radioligand binding assays.[reference:1] - Lower melting point (135-139°C) facilitates stock preparation with reduced precipitation risk. Supplied with rigorous analytical documentation to ensure lot-to-lot reproducibility.

Molecular Formula C18H40NO6P
Molecular Weight 397.5 g/mol
CAS No. 38597-28-3
Cat. No. B029696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytosphingosine 1-phosphate
CAS38597-28-3
Synonyms(2S,3S,4R)-2-Amino-1,3,4-octadecanetriol 1-(Dihydrogen Phosphate);  _x000B_4-D-Hydroxysphinganine 1-Phosphate;  _x000B_Methanol
Molecular FormulaC18H40NO6P
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O
InChIInChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1
InChIKeyAYGOSKULTISFCW-KSZLIROESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytosphingosine 1-phosphate (CAS 38597-28-3): A High-Affinity, Subtype-Selective S1P Receptor Ligand for Targeted Research Applications


Phytosphingosine 1-phosphate (PhS1P), also known as 4D-hydroxysphinganine 1-phosphate, is a phosphosphingolipid analog of the prototypical lysosphingolipid sphingosine-1-phosphate (S1P). It features an additional 4-hydroxyl group on the sphingoid base [1]. PhS1P is recognized as a potent, high-affinity ligand for the S1P4/Edg-6 receptor and demonstrates receptor subtype selectivity distinct from S1P, binding preferentially to S1P1 and S1P4 receptors [1][2]. This structural and pharmacological divergence underpins its utility as a targeted pharmacological tool compound where pan-S1P receptor activation is undesirable.

Why Sphingosine-1-phosphate or Dihydrosphingosine-1-phosphate Cannot Replace Phytosphingosine 1-phosphate in Target-Specific Assays


Although PhS1P, S1P, and dihydrosphingosine-1-phosphate (dhS1P) share a common sphingoid backbone, they exhibit profound differences in receptor pharmacology that render them non-interchangeable. The standard agonist S1P engages all five S1P receptor subtypes (S1P1–5) with broadly similar potency, creating pan-receptor activation that complicates mechanistic deconvolution [1]. In contrast, PhS1P demonstrates marked selectivity for S1P1 and S1P4 and binds the S1P4 receptor with approximately 74-fold higher affinity than S1P itself [1][2]. Furthermore, dhS1P, while also binding S1P4, has been characterized with distinct metabolic stability and radioligand properties that differ from PhS1P [3]. Substituting any of these analogs without accounting for these quantitative differences would confound experimental interpretation, especially in systems where S1P4-mediated signaling is the primary endpoint.

Quantitative Evidence Guide: Phytosphingosine 1-phosphate vs. Closest Analogs for Procurement Decision-Making


S1P4 Receptor Binding Affinity: PhS1P Exhibits 74-Fold Higher Affinity Than S1P

In a direct radioligand competition binding assay using radiolabeled S1P ([33P]S1P) on membranes expressing the human S1P4 receptor, phytosphingosine 1-phosphate (PhS1P) displayed a Ki of 1.6 nM. By comparison, the prototypical ligand sphingosine-1-phosphate (S1P) exhibited a Ki of 119 ± 20 nM under identical conditions. This represents a 74-fold higher affinity of PhS1P for S1P4 [1]. Dihydrosphingosine-1-phosphate (dhS1P) also bound with high affinity, but PhS1P was identified as the highest affinity natural ligand in this survey.

S1P4 receptor pharmacology Radioligand binding assay GPCR drug screening

Receptor Subtype Selectivity: PhS1P is a Dual S1P1/S1P4 Agonist, Whereas S1P is a Pan-S1P Receptor Agonist

Functional studies in rat primary chondrocytes, which endogenously express S1P2, S1P3, and S1P4 but not S1P1, demonstrated that PhS1P acts as an S1P1- and S1P4-selective agonist, triggering phospholipase C-mediated cytosolic calcium increase similar to S1P [1]. In contrast, S1P is a well-established agonist at all five S1P receptor subtypes (S1P1–5) with EC50 values in the nanomolar range for each subtype. The restricted receptor activation profile of PhS1P allows for targeted interrogation of S1P1/S1P4 pathways without confounding contributions from S1P2, S1P3, or S1P5.

S1P receptor selectivity Chondrocyte signaling Calcium mobilization assay

Physical Property Differentiation: Lower Melting Point of PhS1P Facilitates Handling and Formulation

The melting point of phytosphingosine 1-phosphate is reported as 135–139°C based on vendor Certificate of Analysis data . For comparison, the melting point of sphingosine-1-phosphate is documented as approximately 179–189°C . The ~44°C lower melting point of PhS1P indicates weaker intermolecular forces in the solid state, which may translate to improved solubility and handling characteristics in certain solvent systems commonly used in biological assays.

Melting point Physicochemical characterization Formulation development

Superior Radioligand Performance: [33P]PhS1P Outperforms [33P]S1P in S1P4 Binding Assays

When evaluated as a radiolabeled probe, [33P]PhS1P demonstrated significantly improved performance over [33P]S1P in routine S1P4 receptor binding assays. The authors reported that radiolabeled PhS1P was superior to [33P]S1P due to an enhanced signal-to-noise ratio, enabling more robust and reproducible binding data [1]. This property establishes PhS1P as the radioligand of choice for S1P4 pharmacological characterization.

Radioligand binding assay S1P4 receptor pharmacology High-throughput screening

Optimal Research and Procurement Scenarios for Phytosphingosine 1-phosphate (CAS 38597-28-3)


High-Sensitivity S1P4 Receptor Pharmacological Screening

When screening compound libraries against the S1P4 receptor, PhS1P serves as the optimal reference agonist due to its 1.6 nM Ki, approximately 74-fold more potent than S1P [1]. Its high affinity ensures that competition binding assays can detect weaker competitor ligands with greater sensitivity, reducing false negatives in high-throughput screening campaigns.

Selective Activation of S1P1/S1P4 Pathways in Chondrocyte or Fibroblast Models

For studies requiring selective engagement of S1P1 and S1P4 receptors without concomitant S1P2, S1P3, or S1P5 activation—such as chondrocyte proliferation assays or L2071 fibroblast chemotaxis studies—PhS1P is the compound of choice [2]. Its restricted receptor activation profile eliminates the confounding signaling contributions that arise from pan-S1P agonists like S1P.

Radioligand Binding Assay Development for S1P4 Pharmacology

Laboratories developing radioligand binding assays for the S1P4 receptor should consider [33P]PhS1P as the preferred radioligand, given its documented superiority over [33P]S1P in terms of signal-to-noise ratio [3]. This advantage translates to more reproducible data and greater assay robustness across replicate experiments.

Physicochemical Differentiation in Formulation Screening

When selecting a sphingoid base 1-phosphate for formulation studies where solid-state properties influence solubility or processing, PhS1P's lower melting point (135–139°C) compared to S1P (179–189°C) may confer practical benefits in stock solution preparation and reduce precipitation risk in aqueous buffers .

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